

A Comprehensive Spectroscopic Guide to 2,6-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

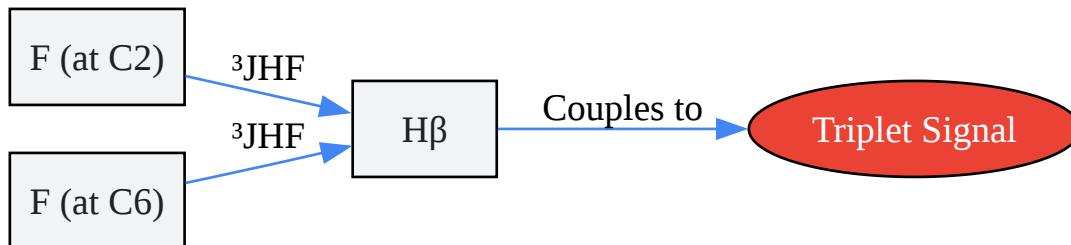
Compound Name:	2,6-Difluoro-4-methoxybenzaldehyde
Cat. No.:	B042782

[Get Quote](#)

Abstract: This technical guide provides a detailed spectroscopic analysis of **2,6-Difluoro-4-methoxybenzaldehyde**, a key aromatic building block in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes standardized experimental protocols, data interpretation grounded in established principles, and visual aids to facilitate a comprehensive understanding for researchers and drug development professionals.

Molecular Structure and Overview

2,6-Difluoro-4-methoxybenzaldehyde possesses a unique substitution pattern on the benzene ring that gives rise to distinct and informative spectroscopic signatures. The molecule features an electron-withdrawing aldehyde group and two strongly electronegative fluorine atoms ortho to it. Conversely, the methoxy group at the para position acts as an electron-donating group. This electronic interplay is directly reflected in the spectral data.



[Click to download full resolution via product page](#)

Caption: ^1H - ^{19}F coupling relationship for the aromatic protons.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum reveals all unique carbon environments. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of fluorinated carbons and those nearby. [1][2] The one-bond C-F coupling ($^1\text{J}_{\text{C-F}}$) is typically very large (240-260 Hz). [1] Expected ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Label	Expected Chemical Shift (δ , ppm)	Multiplicity (due to F)	Coupling Constant (J, Hz)
C7 (C=O)	185 - 188	t (triplet)	$^4\text{J}_{\text{C-F}} \approx 3\text{-}5 \text{ Hz}$
C2, C6 (C-F)	164 - 167	dd (doublet of doublets)	$^1\text{J}_{\text{C-F}} \approx 250 \text{ Hz}$, $^3\text{J}_{\text{C-F}} \approx 10\text{-}15 \text{ Hz}$
C4 (C-OCH ₃)	162 - 165	t (triplet)	$^3\text{J}_{\text{C-F}} \approx 8\text{-}12 \text{ Hz}$
C1 (C-CHO)	115 - 118	t (triplet)	$^2\text{J}_{\text{C-F}} \approx 20\text{-}30 \text{ Hz}$
C3, C5 (C-H)	98 - 102	t (triplet)	$^2\text{J}_{\text{C-F}} \approx 25\text{-}35 \text{ Hz}$

| C8 (OCH₃) | 56 - 58 | s (singlet) | - |

Interpretation:

- Carbonyl Carbon (C7): This carbon is significantly deshielded and appears far downfield, typical for an aldehyde. [3][4] It will likely appear as a small triplet due to four-bond coupling to the two fluorine atoms.
- Fluorine-Bearing Carbons (C2, C6): These carbons show the largest chemical shift due to the direct attachment of the highly electronegative fluorine. The signal is split into a large doublet by the one-bond coupling to the directly attached fluorine and a smaller doublet by the three-bond coupling to the other fluorine.

- Aromatic Carbons (C1, C3, C4, C5): The remaining aromatic carbons all exhibit splitting due to two- or three-bond couplings with the fluorine atoms, appearing as triplets where coupling to both fluorines is similar. The C4 carbon is highly deshielded due to the attached oxygen, while C3/C5 are the most shielded aromatic carbons.
- Methoxy Carbon (C8): This aliphatic carbon appears upfield as a singlet, as it is too distant to experience significant C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the carbonyl group, the aryl ether linkage, and the carbon-fluorine bonds.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2840-2860 & 2720-2740	Medium, Sharp	Aldehydic C-H Stretch (Fermi doublet)
1690-1710	Strong, Sharp	Aromatic Aldehyde C=O Stretch
1600-1620	Medium	Aromatic C=C Stretch
1240-1280	Strong	Aryl Ether Asymmetric C-O-C Stretch
1150-1200	Strong	C-F Stretch

| 1020-1050 | Medium | Aryl Ether Symmetric C-O-C Stretch |

Interpretation:

- Aldehyde Group: The most diagnostic peak is the intense C=O stretch, which appears around 1700 cm⁻¹ for aromatic aldehydes. [5][6] Additionally, two medium peaks for the aldehydic C-H stretch appear between 2700-2900 cm⁻¹, with the lower frequency band being particularly characteristic. * Aryl Ether: Aryl alkyl ethers display two characteristic C-O

stretching bands: a strong, asymmetric stretch around 1250 cm^{-1} and a symmetric stretch near 1040 cm^{-1} . [7][8][9]* Carbon-Fluorine Bonds: The C-F stretching vibration gives rise to a strong absorption typically found in the $1100\text{-}1200\text{ cm}^{-1}$ region. [10][11] Experimental Protocol: ATR-IR Spectroscopy

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization)

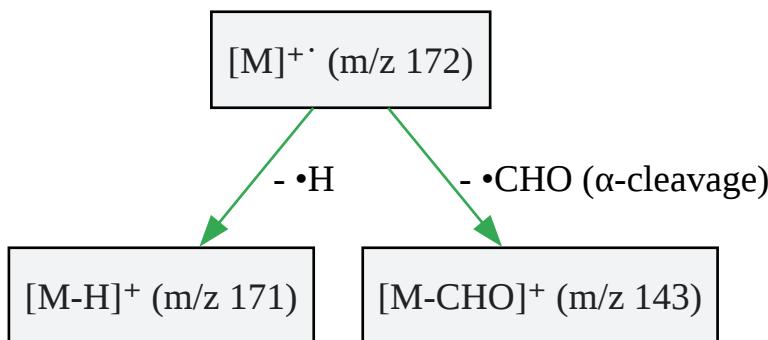
m/z (mass-to-charge)	Proposed Identity	Interpretation
172	$[\text{M}]^{+\cdot}$	Molecular Ion
171	$[\text{M}-\text{H}]^{+}$	Loss of the aldehydic hydrogen radical
143	$[\text{M}-\text{CHO}]^{+}$	Loss of the formyl radical (α -cleavage)

| 128 | $[\text{M}-\text{CHO} - \text{CH}_3]^{+}$ | Subsequent loss of a methyl radical from ether |

Data sourced from predicted values on PubChem for $\text{C}_8\text{H}_6\text{F}_2\text{O}_2$. [12] Interpretation: Aromatic aldehydes typically show a strong molecular ion peak ($[\text{M}]^{+\cdot}$) due to the stability of the aromatic system. [13] The most common fragmentation pathways for aldehydes are α -cleavage, which

involves the loss of the aldehydic hydrogen or the entire formyl group. [14][15][16]* $[M]^{+\cdot}$ at m/z 172: Corresponds to the exact molecular weight of the compound ($C_8H_6F_2O_2$).

- $[M-H]^{+\cdot}$ at m/z 171: A very common fragmentation for aldehydes, resulting from the loss of the weakly bound aldehydic proton. [14]* $[M-CHO]^{+\cdot}$ at m/z 143: Results from cleavage of the C-C bond between the aromatic ring and the carbonyl carbon, a characteristic α -cleavage.



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways in mass spectrometry.

Conclusion

The collective analysis of 1H NMR, ^{13}C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of **2,6-Difluoro-4-methoxybenzaldehyde**. The 1H NMR confirms the proton count and their distinct electronic environments, particularly the characteristic triplet for the aromatic protons. The ^{13}C NMR, with its unique C-F coupling patterns, maps the carbon skeleton precisely. IR spectroscopy verifies the presence of the key aldehyde, aryl ether, and C-F functional groups, while mass spectrometry confirms the molecular weight and predictable fragmentation. Together, these techniques form a robust analytical package for the comprehensive characterization of this important chemical intermediate.

References

- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
- CHEM 203. (n.d.). Carbonyl compounds - IR - spectroscopy.
- University College London. (n.d.). Chemical shifts.
- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.

- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies.
- McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In *Organic Chemistry: A Tenth Edition*. Cengage.
- JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.
- Berkeley Learning Hub. (2025). Aldehyde IR Spectra Analysis.
- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
- Chemistry Stack Exchange. (n.d.). Ether Infrared spectra.
- Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online.
- Chemistry with Caroline. (2021, October 4). How to Interpret Chemical Shift in the ^1H NMR (O Chem). YouTube.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. *Journal of the American Chemical Society*.
- ResearchGate. (2025). ^{13}C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
- Minnesota State University Moorhead. (n.d.). Short Summary of ^1H -NMR Interpretation.
- All about Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.
- SciSpace. (n.d.). Sixteen ^{13}C - ^{19}F Spin-Spin Coupling Constants in the ^{13}C NMR Spectrum of 1-Fluoropyrene ($\text{C}_{16}\text{H}_9\text{F}$).
- SpectraBase. (n.d.). Benzaldehyde - Optional[^{13}C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2024). 16: Multinuclear NMR.
- Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ^{13}C NMR Spectroscopy.
- Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0029686).
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 15.09 MHz, CDCl_3 , experimental) (HMDB0029686).
- Michigan State University. (n.d.). Infrared Spectrometry.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NPTEL-NOC IITM. (2024, February 29). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Royal Society of Chemistry. (n.d.). Supporting Information.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 500 MHz, D_2O , predicted) (HMDB0029686).
- JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- ResearchGate. (n.d.). Figure S14. ^1H NMR (300 MHz, DMSO-d_6) of 4-methoxybenzaldehyde oxime (21).
- NPTEL. (n.d.). The features of IR spectrum.
- PubChemLite. (n.d.). **2,6-difluoro-4-methoxybenzaldehyde** ($\text{C}_8\text{H}_6\text{F}_2\text{O}_2$).
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 300 MHz, D_2O , predicted) (HMDB0029686).
- PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [reddit.com](https://www.reddit.com) [reddit.com]
- 3. [C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://www.docbrown.info/docs/13C_NMR_Benzaldehyde.pdf)
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. [19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1](https://openstax.org/r/19.14_spectroscopy) [ncstate.pressbooks.pub]
- 7. [Chemistry: Ether Infrared spectra](https://openchemistryhelp.blogspot.com) [openchemistryhelp.blogspot.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. [youtube.com](https://www.youtube.com) [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. [m.youtube.com](https://www.youtube.com) [m.youtube.com]

- 12. PubChemLite - 2,6-difluoro-4-methoxybenzaldehyde (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. GCMS Section 6.11.4 [people.whitman.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2,6-Difluoro-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042782#spectroscopic-data-of-2-6-difluoro-4-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com